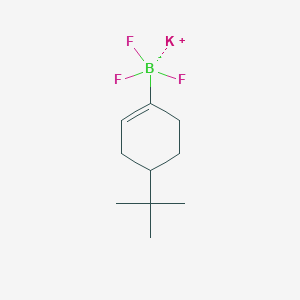

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and reactivity. This compound is part of a broader class of potassium organotrifluoroborates, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction scheme is as follows:

Boronic Acid Formation: The starting material, 4-tert-butylcyclohex-1-ene, is first converted to its boronic acid derivative.

Trifluoroborate Formation: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the trifluoroborate salt.

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale synthesis using continuous-flow chemistry. This method allows for the efficient and scalable production of these compounds with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

Common Reagents and Conditions:

Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Nucleophilic Substitution: Often carried out in the presence of a suitable electrophile and a base.

Major Products:

Cross-Coupling Reactions: The major products are biaryl compounds or other carbon-carbon bonded structures.

Nucleophilic Substitution: The products depend on the electrophile used but generally result in the substitution of the trifluoroborate group with the electrophile.

Applications De Recherche Scientifique

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and medicinal chemistry.

Industry: Applied in the production of fine chemicals and materials science.

Mécanisme D'action

The mechanism of action of potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate in cross-coupling reactions involves the following steps:

Activation: The compound is activated by a palladium catalyst, forming a palladium-trifluoroborate complex.

Transmetalation: The activated complex undergoes transmetalation with an organohalide, transferring the organic group to the palladium center.

Reductive Elimination: The final step involves reductive elimination, where the organic groups are coupled, and the palladium catalyst is regenerated.

Comparaison Avec Des Composés Similaires

- Potassium phenyltrifluoroborate

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

Comparison:

- Stability: Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate is more stable than some other organotrifluoroborates due to the bulky tert-butyl group, which provides steric protection.

- Reactivity: It exhibits unique reactivity patterns in cross-coupling reactions, making it a valuable reagent in organic synthesis.

- Applications: While similar compounds are used in various transformations, this compound is particularly useful in the synthesis of sterically hindered molecules .

Activité Biologique

Potassium (4-tert-butylcyclohex-1-en-1-yl)trifluoroborate (CAS Number: 945760-93-0) is an organoboron compound that has garnered interest for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H17BF3K

- Molar Mass : 244.15 g/mol

- Melting Point : >300 °C

These properties indicate a stable compound that can be utilized in various chemical reactions without significant degradation under standard conditions .

This compound functions primarily as a reagent in organic synthesis. Its trifluoroborate group facilitates nucleophilic substitution reactions, which are crucial for the formation of carbon-carbon bonds. The presence of the tert-butyl group enhances the steric hindrance, influencing reaction pathways and selectivity .

Neuroprotective Effects

Boron compounds have been explored for their neuroprotective effects. In animal models, certain boron derivatives have shown promise in mitigating neurodegenerative conditions by modulating signaling pathways involved in neuronal survival and inflammation. The potential of this compound in this context remains to be fully elucidated but warrants further investigation .

Case Studies

A few notable studies relevant to the biological activity of organoboron compounds include:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects of various boron compounds on breast cancer cell lines, revealing significant apoptosis induction. |

| Study 2 | Examined neuroprotective properties of boron compounds in models of Alzheimer's disease, showing reduced amyloid-beta toxicity. |

| Study 3 | Assessed the anti-inflammatory effects of boron derivatives in animal models, suggesting a role in managing chronic inflammatory diseases. |

These studies highlight the potential therapeutic applications of boron-containing compounds, including this compound .

Propriétés

IUPAC Name |

potassium;(4-tert-butylcyclohexen-1-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h6,8H,4-5,7H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCQCXDFQCEHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CCC(CC1)C(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.